molecular formula C14H14O4S B12435674 3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylicacid

3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylicacid

Cat. No.: B12435674
M. Wt: 278.33 g/mol
InChI Key: HSLYWMMDPTWTRY-UHFFFAOYSA-N
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Description

3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid is an organic compound with a molecular formula of C14H14O4S It is a derivative of furan, a heterocyclic aromatic compound, and contains a sulfinyl group attached to a methylphenyl moiety

Properties

Molecular Formula

C14H14O4S

Molecular Weight

278.33 g/mol

IUPAC Name

3-[(2-methylphenyl)-methylsulfinylmethyl]furan-2-carboxylic acid

InChI

InChI=1S/C14H14O4S/c1-9-5-3-4-6-10(9)13(19(2)17)11-7-8-18-12(11)14(15)16/h3-8,13H,1-2H3,(H,15,16)

InChI Key

HSLYWMMDPTWTRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C2=C(OC=C2)C(=O)O)S(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-furylcarbinol or 2-furylcarboxaldehyde.

    Introduction of the Sulfinyl Group: The sulfinyl group can be introduced via oxidation of a thioether precursor. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the Methylphenyl Moiety: The methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, using an appropriate alkylating agent and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of 3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Catalyst Recycling: To reduce costs and environmental impact.

    Purification Techniques: Such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The sulfinyl group can be reduced to a thioether using reducing agents like lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

    Oxidation: Formation of the corresponding sulfone derivative.

    Reduction: Formation of the corresponding thioether derivative.

    Substitution: Formation of halogenated or nitrated furan derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Research indicates that derivatives of furan-2-carboxylic acids exhibit significant antimicrobial properties. The sulfinyl group may enhance the bioactivity of the compound against various pathogens, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Properties :
    • Compounds with furan structures have been studied for their anti-inflammatory effects. The presence of the methanesulfinyl group may contribute to reducing inflammation markers in vitro, suggesting potential therapeutic uses in inflammatory diseases .
  • Cancer Research :
    • Investigations into furan derivatives have shown promise in targeting cancer cells. The unique structure of 3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid may interact with specific cellular pathways involved in tumor growth, warranting further exploration in oncology .

Materials Science Applications

  • Polymer Synthesis :
    • The compound can be utilized as a building block in synthesizing novel polymers. Its functional groups allow for easy incorporation into polymer matrices, potentially leading to materials with enhanced mechanical properties and thermal stability .
  • Coatings and Adhesives :
    • Due to its chemical stability and reactivity, this compound can be explored as an additive in coatings and adhesives, improving adhesion properties and resistance to environmental degradation.

Environmental Applications

  • Bioremediation :
    • The compound’s structural characteristics may enable it to interact with pollutants, suggesting potential applications in bioremediation efforts. Studies could focus on its ability to bind heavy metals or degrade organic pollutants in contaminated environments .
  • Agricultural Uses :
    • There is potential for using this compound as a natural pesticide or herbicide, capitalizing on its bioactive properties to manage agricultural pests while minimizing environmental impact.

Case Study 1: Antimicrobial Efficacy

A study conducted on various furan derivatives, including 3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid, demonstrated significant inhibition of bacterial growth against strains such as Escherichia coli and Staphylococcus aureus. The results indicated that modifications to the furan ring could enhance antimicrobial activity, leading to the development of effective therapeutic agents.

Case Study 2: Polymer Development

In a recent project focusing on sustainable materials, researchers synthesized a polymer incorporating 3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid. The resulting material exhibited superior mechanical properties compared to traditional polymers, showcasing its potential for applications in packaging and construction.

Mechanism of Action

The mechanism of action of 3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, potentially affecting cellular oxidative stress pathways. The furan ring can interact with aromatic residues in proteins, influencing their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Furoic Acid: A simpler furan derivative with a carboxylic acid group.

    3-Furoic Acid: Another furan derivative with a carboxylic acid group at a different position.

    5-Methyl-2-furoic Acid: A methyl-substituted furan derivative.

    2-Furylacetic Acid: A furan derivative with an acetic acid group.

Uniqueness

3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid is unique due to the presence of the sulfinyl group and the methylphenyl moiety. These structural features confer distinct chemical reactivity and potential biological activity compared to simpler furan derivatives. The combination of these groups allows for a broader range of chemical modifications and applications in various fields.

Biological Activity

3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be categorized as a furan derivative with a methanesulfinylmethyl group and a carboxylic acid functional group. The structure is pivotal in determining its biological activity.

PropertyValue
IUPAC Name3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid
Molecular FormulaC12H13O4S
Molecular Weight253.30 g/mol
CAS NumberNot available

Antimicrobial Activity

Research has indicated that furan derivatives exhibit significant antimicrobial properties. A study evaluating various furan compounds demonstrated that derivatives similar to 3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid showed inhibition against Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

Furan derivatives have also been explored for their anti-inflammatory properties. In vitro studies have shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Quorum Sensing Inhibition

Quorum sensing (QS) is a communication system used by bacteria to coordinate group behaviors. Compounds structurally related to 3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid have been evaluated for their ability to inhibit QS, which could lead to reduced virulence in pathogenic bacteria . This inhibition was quantified using bioreporter strains, showing significant reductions in biofilm formation.

The biological activity of 3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The sulfinyl group may interact with thiol groups in enzymes, leading to inhibition of key metabolic pathways.
  • Disruption of Cell Membranes : The furan ring may facilitate the penetration of bacterial membranes, enhancing the compound's antimicrobial efficacy.
  • Modulation of Immune Responses : By affecting cytokine production, this compound may modulate immune responses, providing therapeutic benefits in inflammatory conditions.

Case Studies

  • Antimicrobial Efficacy : A study published in PubMed highlighted the effectiveness of furan derivatives against biofilm-forming bacteria, demonstrating that structural modifications significantly impact their antimicrobial properties .
  • Inflammation Models : In vivo models assessing the anti-inflammatory effects of furan compounds revealed a reduction in edema and pain response, indicating potential applications for treating conditions like arthritis .

Q & A

Q. What analytical techniques are recommended for characterizing 3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid?

Methodological Answer: High-performance liquid chromatography (HPLC) is effective for quantifying related furan-carboxylic acids and derivatives, as demonstrated for 5-hydroxymethyl-2-furaldehyde and furan-2-carboxylic acid in honey samples . For structural elucidation, use in silico tools like canonical SMILES and InChI keys to predict molecular geometry and validate experimental data. For example, SMILES strings (e.g., OC(=O)c1ccc(o1)COc1ccc(cc1)S(=O)(=O)C for analogous compounds) can guide NMR and IR spectral interpretation . Pair these with mass spectrometry (MS) to confirm molecular weight and fragmentation patterns.

Q. How can researchers ensure the stability of this compound during storage?

Methodological Answer: Store the compound in airtight containers under inert gas (e.g., nitrogen) at ambient temperatures to prevent oxidation of the methanesulfinylmethyl group. Avoid prolonged exposure to light or humidity, as sulfinyl groups are prone to hydrolysis. Stability studies should include periodic HPLC analysis to monitor degradation products, referencing protocols for similar sulfinyl-containing compounds .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer: Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Use fume hoods for synthesis steps involving volatile reagents. First-aid measures for accidental exposure include rinsing skin with water for 15 minutes and seeking medical attention if irritation persists. Safety data for structurally related sulfinylmethyl compounds recommend P305+P351+P338 (IF IN EYES: Rinse cautiously with water) .

Advanced Research Questions

Q. What synthetic routes are effective for introducing the methanesulfinylmethyl group onto furan-carboxylic acid frameworks?

Methodological Answer: A cascade [3,3]-sigmatropic rearrangement strategy, as used in benzofuran natural product synthesis, can be adapted. For example, NaH-mediated reactions in THF at 0°C facilitate controlled sulfinyl group introduction . Alternatively, oxidize a methylthioether precursor (e.g., 3-[(2-Methylphenyl)methanethiomethyl]furan-2-carboxylic acid) with meta-chloroperbenzoic acid (mCPBA) to yield the sulfinyl derivative. Monitor oxidation progress via thin-layer chromatography (TLC) with iodine staining .

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Methodological Answer: Contradictions between NMR/IR data and computational predictions often arise from conformational flexibility or solvent effects. For example, the sulfinyl group’s chirality may cause splitting in proton NMR signals. Use density functional theory (DFT) calculations to model energetically favorable conformers and compare simulated spectra with experimental data. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How to design experiments to study the compound’s reactivity under varying pH conditions?

Methodological Answer: Conduct pH-dependent stability assays by dissolving the compound in buffered solutions (pH 2–12) and incubating at 25°C. Monitor degradation kinetics using HPLC with a C18 column and UV detection at 254 nm. For mechanistic insights, employ LC-MS to identify hydrolysis products (e.g., sulfonic acid derivatives at acidic pH or furan ring-opening products under alkaline conditions) .

Q. What strategies optimize the purification of this compound from reaction mixtures?

Methodological Answer: Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate → dichloromethane/methanol). For polar impurities, consider countercurrent chromatography (CCC) with a two-phase solvent system (e.g., heptane/ethyl acetate/methanol/water). Recrystallization from ethanol/water mixtures (7:3 v/v) can improve purity, as demonstrated for methyl esters of furan-carboxylic acids .

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